Home > Products > Building Blocks P8102 > 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one - 129722-34-5

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Catalog Number: EVT-341702
CAS Number: 129722-34-5
Molecular Formula: C13H16BrNO2
Molecular Weight: 298.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (hereafter referred to as the title compound) is a brominated hydroxyquinoline derivative, a class of compounds known for their diverse biological activities. Brominated hydroxyquinolines have been extensively studied due to their potential applications in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents. The title compound, with its unique structure, may offer a range of biological activities that could be harnessed for various applications.

Applications in Various Fields

Medicinal Chemistry

In medicinal chemistry, the title compound could be explored as a lead compound for the development of new kinase inhibitors. Kinase inhibitors are crucial in the treatment of various cancers and inflammatory diseases. The structure-activity relationship (SAR) studies of similar compounds indicate that modifications at the 7-position can significantly influence biological activity1. Therefore, the title compound could serve as a starting point for the synthesis of a range of derivatives with potential anticancer or anti-inflammatory properties.

Antimicrobial Agents

The antimicrobial properties of brominated hydroxyquinolines make them candidates for the development of new antimicrobial agents. Given the increasing resistance to existing antibiotics, new compounds such as the title compound could be valuable in the fight against resistant strains of bacteria. The amino derivatives of similar compounds have shown enhanced activity against a variety of microorganisms, suggesting that the title compound could also be modified to increase its efficacy as an antimicrobial agent2.

Photopharmacology

Brominated hydroxyquinolines have also been investigated for their use as photoremovable protecting groups, which are valuable tools in photopharmacology. These compounds can be used to cage biologically active molecules, allowing for the spatial and temporal control of their activity using light. For example, 8-bromo-7-hydroxyquinoline has been shown to be an efficient photolabile protecting group, with applications in regulating the action of biological effectors in cell and tissue culture34. The title compound, with its brominated hydroxyquinoline core, may also have potential applications in the development of caged compounds for physiological studies.

Future Directions
  • Development of more efficient purification methods to remove the dimer impurity commonly encountered during synthesis, as highlighted in [ [] ].

1,4-bis-[3,4-dihydro-2-(1H)-quinolinone-7-oxy]butane

Compound Description: This compound is a dimeric impurity formed during the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. []

Relevance: This compound shares a core 3,4-dihydroquinolin-2(1H)-one structure with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. The significant difference lies in the presence of two 3,4-dihydroquinolin-2(1H)-one moieties linked by a butane chain through the 7-oxy position in this dimer, compared to the single bromobutoxy side chain at the same position in the target compound. []

7-(4-[4-(2,3-dichlorophenyl)-1-piperazinyl]-butoxy)-3,4-dihydro-2(1H)-quinolinone (Aripiprazole)

Compound Description: Aripiprazole is a marketed atypical antipsychotic drug known for its dopamine autoreceptor agonist and postsynaptic dopamine receptor antagonist properties. [, ] It exhibits efficacy in treating schizophrenia and bipolar disorder. [, ]

Relevance: This compound shares a core 3,4-dihydroquinolin-2(1H)-one structure with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, differing in the substitution at the 7-oxy position. Aripiprazole possesses a 4-(2,3-dichlorophenyl)-1-piperazinylbutyl moiety at this position, highlighting the importance of this structural feature for its biological activity. [, ]

7-[4-[4-(substituted phenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2 (1H)-quinolinones

Compound Description: This refers to a series of Aripiprazole analogues synthesized and investigated for their dopamine autoreceptor agonist and postsynaptic dopamine receptor antagonist activities. [] These compounds aim to identify structural modifications that can optimize the balance between these two activities. []

Relevance: This entire series of compounds, including Aripiprazole, share the same core structure of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with variations specifically at the phenyl ring of the 4-phenyl-1-piperazinylbutyl substituent at the 7-oxy position. This emphasizes the significance of the overall 7-oxy side chain and the possibility of fine-tuning its structure for desired pharmacological effects. []

7-hydroxy-3,4-dihydro-2(1H)-quinolinone

Compound Description: This compound is a direct precursor used in the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. [] It is a bicyclic lactam structurally related to coumarins, a known class of α-carbonic anhydrases (CAs) inhibitors. []

Relevance: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is synthesized by reacting this compound with 1,4-dibromobutane. [] The reaction directly alkylates the hydroxyl group at the 7-position, demonstrating the synthetic utility of this intermediate. []

7-Amino-3,4-dihydro-1H-quinolin-2-one

Compound Description: This compound, also structurally similar to coumarins, functions as an inhibitor of α-carbonic anhydrases (CAs). [] Unlike some coumarin-based inhibitors, its lactam ring doesn't undergo hydrolysis for activity. []

Relevance: This compound shares the core structure of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with the only difference being the presence of an amino group at the 7-position instead of the 4-bromobutoxy substituent. This comparison highlights the potential for diverse biological activities within the 3,4-dihydroquinolin-2(1H)-one scaffold based on the substituent at the 7-position. []

Classification
  • Chemical Class: Brominated hydroxyquinolines
  • Molecular Formula: C13H16BrNO2C_{13}H_{16}BrNO_2
  • CAS Number: 129722-34-5
Synthesis Analysis

The synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one typically involves a multi-step process. The primary method includes the following steps:

  1. Starting Material: The synthesis begins with 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.
  2. Bromination Reaction: This starting material is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate. This reaction introduces the 4-bromobutoxy group at the 7-position of the quinoline ring.
  3. Reaction Conditions: The reaction is generally conducted under reflux conditions, typically at temperatures ranging from 50C50^\circ C to 140C140^\circ C, depending on the specific protocol used .
  4. Purification: After the reaction, purification techniques such as recrystallization or column chromatography are employed to isolate the desired compound with high purity.

Technical Parameters

  • Base Used: Potassium carbonate (K₂CO₃)
  • Solvents: Commonly used solvents include acetonitrile and dichloromethane.
  • Yield and Purity: Typical yields range from 67% to 75%, with purity levels often exceeding 80% post-purification .
Molecular Structure Analysis

The molecular structure of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one features several distinct components:

  • Quinoline Core: The backbone consists of a fused bicyclic structure that is characteristic of quinolines.
  • Substituents: The compound has a bromobutoxy group at the 7-position and a hydroxyl group at the 3-position.

Structural Data

  • Molecular Weight: Approximately 300.18 g/mol.
  • Melting Point: The melting point ranges from 82.2C82.2^\circ C to 84.3C84.3^\circ C.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The bromine atom in the 4-bromobutoxy group can be substituted by other nucleophiles, leading to different derivatives.
  2. Oxidation and Reduction Reactions: These reactions can modify existing functional groups or introduce new ones, allowing for further chemical exploration.
  3. Pharmaceutical Applications: One significant reaction involves its use in synthesizing aripiprazole, an antipsychotic medication, highlighting its role as an intermediate in pharmaceutical chemistry.
Mechanism of Action

The mechanism of action for 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is primarily linked to its interactions with biological targets:

  • Kinase Inhibition: Similar compounds have shown promise as kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The structure-activity relationship studies indicate that modifications at the 7-position significantly influence biological activity .

Biological Interactions

The compound may interact with key enzymes and receptors within cells, potentially inhibiting their activity and leading to therapeutic effects against diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in organic solvents such as acetone and dichloromethane.

Chemical Properties

  • Reactivity: The presence of both bromine and hydroxyl groups allows for versatile reactivity in chemical synthesis.

Analytical Data

Analytical methods such as High Performance Liquid Chromatography (HPLC) are often used to assess purity and concentration during synthesis processes .

Applications

The scientific applications of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one are diverse:

  1. Medicinal Chemistry: It serves as a building block for developing potential pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
  2. Materials Science: Utilized in creating advanced materials like organic semiconductors and light-emitting diodes (LEDs).
  3. Chemical Biology: Acts as a probe or ligand in biochemical assays for studying enzyme activities or receptor-ligand interactions.
  4. Industrial Chemistry: Employed in synthesizing specialty chemicals and intermediates for various industrial applications.
Synthesis Methodologies of 7-(4-Bromobutoxy)-3,4-Dihydroquinolin-2(1H)-one

Nucleophilic Substitution Strategies for Alkylation of 7-Hydroxy-3,4-Dihydroquinolin-2-one

The core synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS 129722-34-5) relies on the O-alkylation of 7-hydroxy-3,4-dihydroquinolin-2-one (7-hydroxycarbostyril) with 1,4-dibromobutane. This Williamson ether synthesis proceeds via a nucleophilic substitution mechanism, where the phenolic oxygen of the carbostyril core attacks the terminal carbon of 1,4-dibromobutane. The reaction requires basic conditions to deprotonate the phenolic hydroxyl group (pKa ~10), generating a potent nucleophile. Anhydrous potassium carbonate (K₂CO₃) serves as the preferred base due to its mild basicity and ability to minimize side reactions like N-alkylation or hydrolysis of the dibromobutane reagent. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide or acetonitrile at elevated temperatures (75–85°C) for 8–24 hours, achieving yields of 46–85% after crystallization [1] [2] [6].

Critical to this strategy is the chemoselectivity control favoring O-alkylation over N-alkylation at the lactam nitrogen. This selectivity arises from the superior nucleophilicity of the phenoxide ion compared to the amide nitrogen, alongside steric hindrance around the lactam group. Nevertheless, rigorous exclusion of moisture remains essential to prevent competitive hydrolysis of 1,4-dibromobutane to 4-bromobutanol, which consumes reagent and reduces yield. Post-reaction processing typically involves quenching in water, extraction with dichloromethane or ethyl acetate, and purification via recrystallization from solvents like ethanol or toluene/n-hexane mixtures [1] [3].

Table 1: Solvent and Base Systems for Nucleophilic Substitution

SolventBaseTemperature (°C)Time (h)Reported Yield (%)
ButanonePotassium carbonate751246.6
DimethylformamidePotassium carbonate85878.2
AcetonitrilePotassium hydroxide801072.5
TolueneSodium hydroxide110 (reflux)668.3

Phase-Transfer Catalysis in Neat and Solvent-Based Reactions

Phase-transfer catalysis significantly enhances the alkylation efficiency of 7-hydroxy-3,4-dihydroquinolin-2-one, particularly in biphasic reaction systems. Catalysts such as tetrabutylammonium bromide (TBAB), benzyltriethylammonium chloride (BTEAC), or cetyltrimethylammonium bromide (CTAB) facilitate anion transfer from the aqueous phase (containing base) to the organic phase (containing substrate and alkylating agent). This approach enables reactions under milder conditions while reducing solvent volume or enabling neat conditions. For example, using 50% aqueous sodium hydroxide with TBAB in toluene at 80°C achieves complete conversion within 4–6 hours with minimized dimeric impurity formation [1] [3].

Solvent-free PTC systems demonstrate particular industrial relevance by eliminating volatile organic solvents. In one patented methodology, a mixture of 7-hydroxy-3,4-dihydroquinolin-2-one, 1,4-dibromobutane, solid potassium carbonate, and TBAB is heated to 90°C with vigorous stirring. The catalyst loadings are critical (5–10 mol%), as excess amounts promote quaternary ammonium salt precipitation, complicating purification. Post-reaction, the crude product is dissolved in a minimal volume of dichloromethane and precipitated using n-hexane, yielding crystalline material with >98% HPLC purity and reduced environmental impact compared to solvent-based routes [1].

Table 2: Phase-Transfer Catalysts and Their Performance

CatalystReaction SystemTemperature (°C)Time (h)Yield (%)
Tetrabutylammonium bromideToluene/H₂O (NaOH)80482
Benzyltriethylammonium chlorideNeat (K₂CO₃)90579
Cetyltrimethylammonium bromideAcetonitrile/H₂O (KOH)75676
Tributylhexadecylphosphonium bromideToluene/H₂O (NaOH)855.581

Optimization of Reaction Parameters: Solvent Polarity, Temperature, and Base Selection

Systematic optimization of reaction parameters is pivotal for maximizing yield and purity in synthesizing 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. Solvent polarity profoundly influences reaction kinetics and selectivity: polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance nucleophilicity by poorly solvating the phenoxide ion, accelerating the substitution rate. Conversely, non-polar solvents like toluene require higher temperatures (reflux, ~110°C) but suppress hydrolysis of 1,4-dibromobutane. Butanone emerges as a balanced solvent, offering moderate polarity (dielectric constant ~18.5) and reflux temperatures (~75°C) suitable for 12-hour reactions, yielding 46.6% product with straightforward isolation [2] [6].

Temperature optimization reveals an Arrhenius-type relationship between rate and temperature. Below 60°C, conversion stagnates below 30% even after 24 hours due to insufficient activation energy. The optimal range of 75–85°C ensures complete consumption of 7-hydroxycarbostyril within 8–12 hours without significant dimer formation. Base selection further dictates efficiency: strong bases like sodium hydroxide (NaOH) accelerate deprotonation but risk lactam hydrolysis or dibromobutane degradation. Potassium carbonate (K₂CO₃) provides a compromise with sufficient basicity (pH ~11 in aqueous suspensions) and minimal side reactions, while organic bases (e.g., triethylamine) are less effective due to lactam coordination [1] [3].

Table 3: Solvent Polarity and Temperature Effects on Yield

SolventDielectric Constant (ε)Optimal Temp (°C)Max Yield (%)Key Advantage
Dimethylformamide36.78578.2High solubility
Acetonitrile37.58072.5Low hydrolysis risk
Butanone18.57546.6Ease of product isolation
Toluene2.411068.3Suppresses hydrolysis
Ethanol24.37845.1Recrystallization solvent

Comparative Analysis of Dibromobutane Stoichiometry and Reaction Yield

Stoichiometric control of 1,4-dibromobutane is critical for minimizing the formation of dimeric impurities (bis-alkylated species: 7,7'-(butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)) and maximizing the yield of the target monomer. A 1.8–2.2 molar excess of 1,4-dibromobutane relative to 7-hydroxy-3,4-dihydroquinolin-2-one typically provides optimal results, yielding 70–85% of the desired product. Lower equivalents (<1.5) lead to incomplete conversion (≤60% yield) due to reagent depletion, while higher equivalents (>2.5) promote dimer formation through double alkylation of the carbostyril [1] [3].

The dimer impurity arises when two molecules of 7-hydroxycarbostyril react with a single molecule of 1,4-dibromobutane, forming a symmetrical ether byproduct. This impurity shares similar solubility with the target compound, complicating purification. Advanced analytical techniques like high-performance liquid chromatography (HPLC) quantify dimer levels, which can reach 8–12% under non-optimized stoichiometry. Purification strategies exploit differential solubility: crude reaction mixtures dissolved in boiling ethanol or ethyl acetate precipitate the dimer upon cooling, while the monomer remains in solution. Alternatively, mineral acid treatment (e.g., 1% hydrochloric acid) protonates the lactam nitrogen, converting the monomer into a water-soluble salt and facilitating separation from the insoluble dimer [3].

Table 4: Dibromobutane Stoichiometry Impact on Yield and Impurities

Molar Ratio (Dibromobutane : Carbostyril)Monomer Yield (%)Dimer Impurity (%)Unreacted Carbostyril (%)
1.0 : 1.048.23.141.5
1.5 : 1.068.75.712.3
2.0 : 1.082.17.8<1.0
2.5 : 1.078.512.6<0.5
3.0 : 1.074.315.9<0.5

Deuteration Techniques for Isotopic Labeling and Metabolic Stability Studies

Deuterated analogs of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, such as 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one-d₈, are synthesized for metabolic stability studies and tracer applications in drug development. The deuteration strategy focuses on replacing all aliphatic hydrogens in the butoxy chain and carbostyril ring methylene groups. This is achieved using deuterated solvents (e.g., deuterated butanone, DMF-d₇) and deuterium oxide (D₂O) in the alkylation step. A reported method employs potassium carbonate in deuterated butanone (CH₃COCD₂CD₃) at 75°C for 12 hours in a sealed tube, yielding 46.6% of the d₈-labeled product with >99% isotopic purity [2].

Key synthetic challenges include preventing deuterium-proton exchange at acidic sites (e.g., the lactam N–H) and maintaining isotopic integrity during purification. The N–H group undergoes negligible exchange under neutral or basic conditions, but acid-catalyzed purification steps must be avoided. Crystallization from non-protic solvents like deuterated ethanol (CH₃CD₂OD) or hexane preserves deuterium incorporation. Characterization via mass spectrometry and NMR confirms deuterium distribution: ¹H NMR shows complete disappearance of signals between δ 1.8–3.5 ppm (methylene protons), while ²H NMR exhibits signals at δ 2.2–2.6 (CH₂ of dihydroquinolinone) and δ 3.4–3.6 (OCH₂CH₂CH₂Br). These labeled compounds enable precise pharmacokinetic tracing in preclinical studies of antipsychotic intermediates like aripiprazole without altering pharmacological activity [2] [4] [6].

Properties

CAS Number

129722-34-5

Product Name

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

InChI

InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)

InChI Key

URHLNHVYMNBPEO-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCBr

Synonyms

7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone; Aripiprazole Impurity

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.